Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
CAS No.: 565456-74-8
Cat. No.: VC2722380
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 565456-74-8 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H |
| Standard InChI Key | LRGQARIVHOMQBQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1CCC1)N.Cl |
| Canonical SMILES | CCOC(=O)C(CC1CCC1)N.Cl |
Introduction
Chemical Structure and Properties
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is the hydrochloride salt of ethyl 2-amino-3-cyclobutylpropanoate. The parent compound has the molecular formula C₉H₁₇NO₂ with a molecular weight of 171.24 g/mol, while the hydrochloride salt (C₉H₁₈ClNO₂) has an increased molecular weight due to the addition of HCl . The compound features an amino group at the alpha position, a cyclobutyl ring attached via a methylene bridge, and an ethyl ester functional group.
The structure can be characterized as a derivative of propanoic acid, specifically an amino acid analog derived from α-amino-cyclobutyric acid . The cyclobutyl ring imparts unique steric and conformational properties to the molecule, distinguishing it from other cycloalkyl analogs.
Physical Properties
The parent compound (without the HCl) exists as a liquid at room temperature with the following physical properties:
| Property | Value |
|---|---|
| Boiling Point | 227.8±13.0 °C (Predicted) |
| Density | 1.034 g/cm³ |
| Physical Form | Liquid |
| pKa | 8.11±0.33 (Predicted) |
| CAS Number (HCl salt) | 565456-74-8 |
The hydrochloride salt typically exists as a crystalline solid with increased stability compared to the free amine form .
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of ethyl 2-amino-3-cyclobutylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid followed by treatment with hydrogen chloride. The parent compound can be synthesized through various routes, with one common method being the esterification of 2-amino-3-cyclobutylpropanoic acid with ethanol under acidic conditions .
Preparative Methods for Pharmaceutical Applications
In pharmaceutical contexts, particularly as an intermediate in the synthesis of antiviral compounds like Boceprevir, more specialized synthetic routes are employed. According to patent literature, the synthesis may involve:
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Protection of the amino group using reagents such as di-tert-butyl dicarbonate, benzyl chloroformate, or fluorenylmethyloxycarbonyl chloride
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Esterification reactions to install the ethyl ester functionality
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Subsequent deprotection and salt formation using hydrogen chloride
Reaction Conditions
The reaction conditions for the synthesis typically include:
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Temperature range: -15°C to 50°C, depending on the specific step and solvent used
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Inert atmosphere to prevent oxidation or unwanted side reactions
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Various solvents including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and ethers
Chemical Reactivity
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride possesses several reactive functional groups that enable its participation in various chemical transformations. The presence of the amino group, ester functionality, and cyclobutyl ring creates a versatile chemical profile.
Oxidation Reactions
The compound can undergo oxidation reactions that may target different sites:
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Oxidation of the amino group
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Oxidation of the cyclobutyl ring, potentially leading to ring-opening products
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Common oxidizing agents include potassium permanganate and chromium trioxide
Reduction Reactions
Reduction can occur at the ester group to form the corresponding alcohol, or at the amino group depending on reaction conditions:
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Reducing agents include lithium aluminum hydride and sodium borohydride
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Selective reduction can yield various derivatives with modified functional groups
Substitution Reactions
The primary amino group serves as a nucleophilic center that can participate in various substitution reactions:
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Alkylation with alkyl halides
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Acylation with acyl chlorides or anhydrides
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Formation of amides, imines, or other nitrogen-containing derivatives
Pharmaceutical Applications
Role in Drug Development
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of antiviral medications. Its structural features make it suitable for incorporation into more complex bioactive molecules.
Application in Boceprevir Synthesis
The compound has been specifically identified as an intermediate in the synthesis of Boceprevir, a protease inhibitor used in the treatment of hepatitis C viral infections. Patent literature describes processes for preparing this and related intermediates for Boceprevir synthesis .
Pharmaceutical Formulations
The compound may be incorporated into pharmaceutical formulations containing surfactants and other pharmaceutically acceptable carriers. These formulations are designed for single unit dosages and may be utilized in treatments related to hepatitis C and other viral infections .
Biological Activity
Interaction with Biological Systems
The structural characteristics of ethyl 2-amino-3-cyclobutylpropanoate hydrochloride, particularly its amino group and cyclobutyl ring, contribute to its biological interactions:
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The amino group can form hydrogen bonds with active sites on enzymes or receptors
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The cyclobutyl ring provides unique steric effects that influence binding affinity and specificity
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These interactions can potentially modulate biochemical pathways that are relevant to therapeutic applications
Enzyme Interactions
Research suggests that compounds of this structural class may exhibit inhibitory effects on certain enzymes. The specific steric constraints imposed by the cyclobutyl ring can influence how the molecule fits into enzyme binding sites, potentially leading to selective inhibition profiles.
Structure-Activity Relationships
The cyclobutyl ring in this compound represents an interesting structural feature in medicinal chemistry. When compared to other cycloalkyl analogs (cyclopropyl, cyclopentyl, cyclohexyl), the cyclobutyl moiety imparts distinct properties:
| Cycloalkyl Group | Ring Strain | Conformational Flexibility | Lipophilicity |
|---|---|---|---|
| Cyclopropyl | High | Low | Lower |
| Cyclobutyl | Moderate | Moderate | Moderate |
| Cyclopentyl | Low | Higher | Higher |
| Cyclohexyl | Minimal | Highest | Highest |
These differences can significantly affect the compound's pharmacokinetic properties and target interactions.
Analytical Methods and Characterization
Spectroscopic Identification
Several analytical techniques can be employed to characterize ethyl 2-amino-3-cyclobutylpropanoate hydrochloride:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods can be developed for quantitative analysis and purity determination of this compound. These techniques are particularly important in pharmaceutical applications where purity standards are stringent.
Quality Control Parameters
When used in pharmaceutical synthesis, the compound must meet specific quality control criteria:
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Chemical purity (typically >98%)
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Absence of genotoxic impurities
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Defined particle size distribution (if solid)
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Consistent salt formation
Industrial Applications and Scale-up
Manufacturing Considerations
The industrial production of ethyl 2-amino-3-cyclobutylpropanoate hydrochloride may involve:
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Continuous flow reactors to optimize reaction conditions and improve yield
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Catalysts and solvents that can be easily recycled to enhance process sustainability
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Temperature control systems to maintain the optimal reaction range (-15°C to 50°C)
Process Optimization
Several parameters can be optimized to improve the industrial synthesis:
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Selection of appropriate protecting groups for the amino functionality
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Choice of esterification catalysts
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Solvent systems that facilitate product isolation and purification
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Crystallization conditions for the hydrochloride salt formation
Green Chemistry Approaches
Sustainable production methods might include:
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Replacement of traditional acid catalysts with solid acid catalysts
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Use of greener solvents such as ethyl acetate instead of halogenated solvents
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Implementation of solvent recycling protocols
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Energy-efficient heating and cooling systems
Research Trends and Future Directions
Medicinal Chemistry Applications
Current research trends involving compounds similar to ethyl 2-amino-3-cyclobutylpropanoate hydrochloride include:
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Development of novel protease inhibitors for viral diseases
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Exploration of cyclobutyl-containing amino acid derivatives as conformationally restricted pharmacophores
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Investigation of structure-activity relationships to enhance target selectivity
Synthetic Methodology Development
Ongoing research aims to develop more efficient synthetic routes:
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Stereoselective synthesis methods to control the stereochemistry at the alpha carbon
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Catalytic approaches for more environmentally friendly production
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Flow chemistry adaptations for continuous manufacturing
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